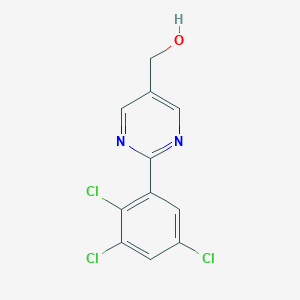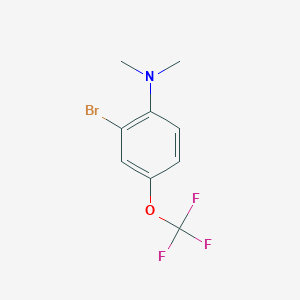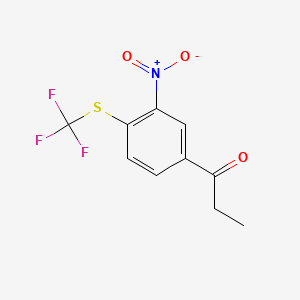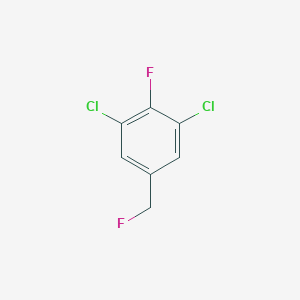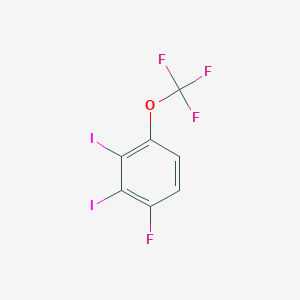
1,2-Diiodo-3-fluoro-6-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodo-3-fluoro-6-(trifluoromethoxy)benzene is an aromatic compound with the molecular formula C7H2F4I2O and a molecular weight of 431.89 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethoxy group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1,2-Diiodo-3-fluoro-6-(trifluoromethoxy)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,2-Diiodo-3-fluoro-6-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions and reagents used.
Coupling Reactions: The presence of iodine atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Applications De Recherche Scientifique
1,2-Diiodo-3-fluoro-6-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique substituents make it a valuable probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It is explored for its potential use in drug discovery, particularly in designing molecules with improved pharmacokinetic properties.
Propriétés
Formule moléculaire |
C7H2F4I2O |
|---|---|
Poids moléculaire |
431.89 g/mol |
Nom IUPAC |
1-fluoro-2,3-diiodo-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4I2O/c8-3-1-2-4(6(13)5(3)12)14-7(9,10)11/h1-2H |
Clé InChI |
PSLYKUIQQPMGCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OC(F)(F)F)I)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



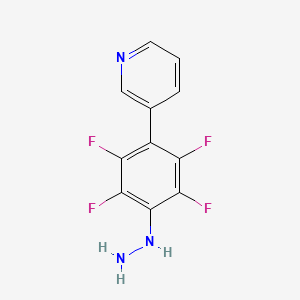
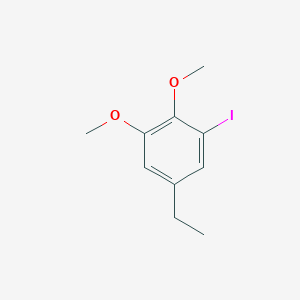
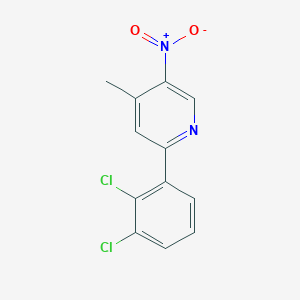
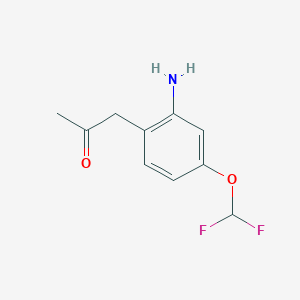
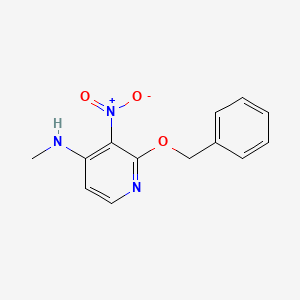
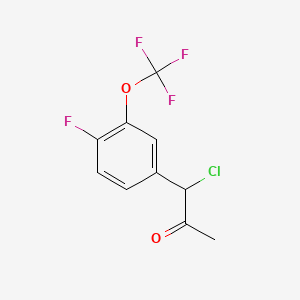
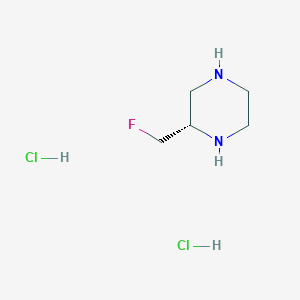
![3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl](/img/structure/B14052729.png)
